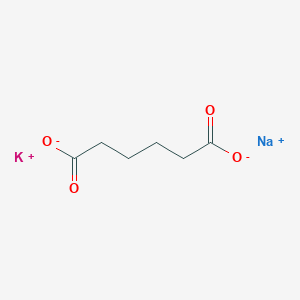

Potassium sodium adipate

Vue d'ensemble

Description

L'inositol 1,3,4,5-tétrakisphosphate est un membre de la famille des inositol phosphates, qui sont des molécules de signalisation jouant un rôle crucial dans divers processus cellulaires. Ce composé est particulièrement important en raison de son implication dans les voies de signalisation cellulaire, en particulier celles liées à la libération et à la régulation du calcium .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'inositol 1,3,4,5-tétrakisphosphate peut être synthétisé par une série de réactions de phosphorylation. Une méthode courante consiste à phosphoryler l'inositol 1,4,5-trisphosphate à l'aide d'inositol trisphosphate kinases . Les conditions de réaction nécessitent généralement des enzymes spécifiques et des environnements contrôlés pour garantir une phosphorylation correcte aux positions souhaitées .

Méthodes de production industrielle : La production industrielle d'inositol 1,3,4,5-tétrakisphosphate est moins courante en raison de la complexité de sa synthèse. Les progrès de la biotechnologie et de la synthèse enzymatique ont permis de produire ce composé à plus grande échelle. L'utilisation d'enzymes recombinantes et de conditions de réaction optimisées sont des facteurs clés dans la production industrielle .

Analyse Des Réactions Chimiques

Types de réactions : L'inositol 1,3,4,5-tétrakisphosphate subit diverses réactions chimiques, notamment la phosphorylation, la déphosphorylation et les interactions de liaison avec les protéines . Ces réactions sont essentielles à son rôle de molécule de signalisation.

Réactifs et conditions courants : Les réactions de phosphorylation impliquent généralement l'utilisation d'ATP et de kinases spécifiques, tandis que la déphosphorylation nécessite des phosphatases . Les interactions de liaison se produisent souvent dans des conditions physiologiques, comme en présence d'ions calcium .

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers inositol phosphates, tels que l'inositol 1,4,5-trisphosphate et l'inositol hexakisphosphate . Ces produits jouent un rôle important dans la signalisation cellulaire et la régulation .

Applications de la recherche scientifique

L'inositol 1,3,4,5-tétrakisphosphate a une large gamme d'applications dans la recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes de phosphorylation et de déphosphorylation . En biologie, il est crucial pour comprendre les voies de signalisation cellulaire et la régulation du calcium . En médecine, il a des applications thérapeutiques potentielles dans le traitement des maladies liées à la dysrégulation du calcium . En outre, il est utilisé dans l'industrie pour le développement d'essais biochimiques et d'outils diagnostiques .

Mécanisme d'action

L'inositol 1,3,4,5-tétrakisphosphate exerce ses effets en se liant à des domaines protéiques spécifiques, tels que le domaine d'homologie de la pleckstrine . Cette liaison régule l'activité de diverses enzymes et protéines impliquées dans les voies de signalisation cellulaire . Le composé cible principalement les voies liées à la libération et à la régulation du calcium, influençant des processus tels que la prolifération cellulaire, l'apoptose et le métabolisme .

Applications De Recherche Scientifique

Applications in the Food Industry

Potassium sodium adipate serves several important functions in food technology:

- Buffering Agent : It helps maintain pH stability in food products, which is crucial for flavor preservation and microbial stability.

- Acidity Regulator : By regulating acidity, it enhances the taste and texture of various food items, particularly in baked goods and dairy products.

- Starch Retrogradation Inhibition : Research indicates that it can inhibit retrogradation in starches, improving the texture and shelf-life of food products.

Table 1: Key Functions of this compound in Food Applications

| Function | Description |

|---|---|

| Buffering Agent | Maintains pH stability in food products |

| Acidity Regulator | Enhances flavor and texture |

| Starch Retrogradation Inhibitor | Improves texture and shelf-life of starchy foods |

Pharmaceutical Applications

In the pharmaceutical sector, this compound is employed for:

- Excipient Properties : It stabilizes active pharmaceutical ingredients (APIs) in formulations, enhancing their efficacy and shelf-life.

- pH Regulation : Similar to its role in food, it regulates pH levels in drug formulations, which can be critical for drug solubility and absorption.

Case Study: Use in Drug Formulations

A study demonstrated that incorporating this compound into a specific drug formulation improved the stability of the active ingredient under various storage conditions. The excipient's buffering capacity helped maintain the required pH level, ensuring optimal drug performance over time.

Scientific Research Applications

This compound is utilized extensively in scientific research:

- Biochemical Studies : It serves as a buffering agent in biological experiments, helping to maintain physiological pH levels during assays.

- Metabolic Pathway Research : The compound participates in metabolic pathways involving fatty acids, providing insights into energy production processes within cells .

Table 2: Research Applications of this compound

| Application | Description |

|---|---|

| Biochemical Studies | Used to maintain pH levels during experiments |

| Metabolic Pathway Research | Investigates fatty acid metabolism |

Environmental Considerations

While this compound is widely used, it is essential to consider its environmental impact. As with many chemical compounds, it can contribute to pollution if not managed properly during production and disposal. Research into biodegradable alternatives is ongoing to mitigate these effects.

Mécanisme D'action

Inositol 1,3,4,5-Tetrakisphosphate exerts its effects by binding to specific protein domains, such as the pleckstrin homology domain . This binding regulates the activity of various enzymes and proteins involved in cellular signaling pathways . The compound primarily targets pathways related to calcium release and regulation, influencing processes such as cell proliferation, apoptosis, and metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Inositol 1,4,5-trisphosphate

- Inositol hexakisphosphate

- Inositol 1,3,4,6-tétrakisphosphate

Unicité : L'inositol 1,3,4,5-tétrakisphosphate est unique en raison de son modèle de phosphorylation spécifique, qui lui permet d'interagir avec des domaines protéiques distincts et de réguler des voies de signalisation uniques . Cette spécificité en fait un outil précieux pour étudier les processus cellulaires et développer des applications thérapeutiques .

Activité Biologique

Potassium sodium adipate, a potassium salt of adipic acid, is primarily recognized for its role in various biochemical and physiological processes. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.

This compound is derived from adipic acid, a dicarboxylic acid commonly used in the production of nylon and as a food additive. The chemical formula is represented as , indicating the presence of both potassium (K) and sodium (Na) ions along with adipate ions. This compound is soluble in water, where it dissociates into its constituent ions, which play significant roles in biological systems.

Biochemical Pathways:

this compound acts as a substrate for enzymes involved in fatty acid metabolism. It facilitates the conversion of adipic acid derivatives into energy through β-oxidation pathways. This metabolic process is crucial for energy production in cells, particularly in muscle tissues .

pH Regulation:

One of the key biological activities of this compound is its ability to regulate pH levels within various environments. By acting as a buffering agent, it helps maintain stability in biochemical reactions sensitive to pH fluctuations. This property is particularly beneficial in food products, enhancing taste and shelf-life .

Cellular Impact

This compound influences cellular functions by modulating cell signaling pathways and gene expression. It has been shown to affect sodium ion concentrations within cells, which can alter various cellular processes such as nutrient uptake and metabolic activity.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels. In animal models, low doses are generally well-tolerated without significant adverse effects; however, higher doses may lead to gastrointestinal disturbances or allergic reactions .

Toxicological Studies

A comprehensive review of toxicological data reveals that this compound has low acute toxicity. The oral LD50 (lethal dose for 50% of the population) in rats is approximately 5560 mg/kg body weight, indicating a relatively safe profile at normal consumption levels . Long-term studies have not demonstrated significant toxicity or genotoxic potential .

Case Studies

-

Chronic Kidney Disease (CKD) Management:

A study highlighted the implications of potassium additives, including this compound, in dietary management for CKD patients. It was found that while moderate potassium intake may provide protective cardiovascular benefits early in the disease, excessive intake could lead to hyperkalemia in advanced stages . -

Food Additive Safety:

Research evaluating food additives containing potassium showed that 37.6% of processed products analyzed contained at least one potassium additive, raising concerns among health professionals regarding their impact on health, particularly for sensitive populations like CKD patients .

Table 1: Summary of Biological Effects of this compound

| Effect | Description |

|---|---|

| Energy Metabolism | Acts as a substrate for fatty acid metabolism |

| pH Buffering | Regulates acidity in food products |

| Cellular Function Modulation | Influences cell signaling and sodium ion concentration |

| Toxicity Profile | Low acute toxicity; LD50 ~ 5560 mg/kg in rats |

Table 2: Dosage Effects Observed in Animal Models

| Dosage Level (mg/kg) | Observed Effects |

|---|---|

| Low (up to 1000) | Well-tolerated; no significant adverse effects |

| Moderate (1000-3000) | Mild gastrointestinal disturbances |

| High (above 3000) | Potential allergic reactions |

Propriétés

IUPAC Name |

potassium;sodium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K.Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYBDPAIBGXPQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8KNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173247 | |

| Record name | Potassium sodium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19584-53-3 | |

| Record name | Potassium sodium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019584533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sodium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.